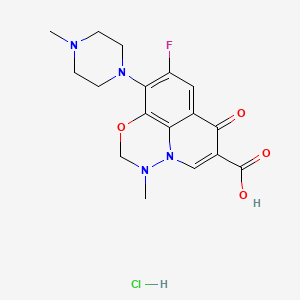

Marbofloxacin (hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity Studies

- Due to its broad-spectrum nature, marbofloxacin hydrochloride is employed in research to investigate its efficacy against various pathogenic bacteria. This can include studies on emerging antibiotic resistance patterns or the evaluation of its effectiveness against specific bacterial strains in animals or cell cultures [].

Pharmacokinetic and Pharmacodynamic Studies

- Researchers utilize marbofloxacin hydrochloride to understand its absorption, distribution, metabolism, and excretion (ADME) in animals. This involves determining factors affecting its bioavailability, tissue distribution, and elimination rates []. Such studies help optimize treatment regimens and ensure effective drug delivery.

Animal Disease Models

- Marbofloxacin hydrochloride can be used in animal models of bacterial infections to assess the therapeutic potential of new drugs or treatment strategies. By comparing the effectiveness of marbofloxacin to a new treatment, researchers can evaluate the efficacy of the novel approach [].

Investigating Mechanisms of Action

Marbofloxacin hydrochloride is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It is effective against a broad spectrum of bacterial infections, particularly those affecting the skin, urinary tract, and respiratory system in animals such as dogs and cats. The compound is known for its bactericidal properties, which involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

The chemical formula for marbofloxacin is , with a molar mass of approximately 362.361 g/mol . It is marketed under various brand names, including Marbocyl, Zeniquin, and Aurizon, among others .

- Inhibition of DNA gyrase: Marbofloxacin binds to the enzyme DNA gyrase, preventing it from unwinding DNA strands necessary for replication.

- Formation of stable complexes: The interaction between marbofloxacin and the enzyme leads to the formation of stable drug-enzyme-DNA complexes that ultimately result in bacterial cell death .

These reactions are crucial for its bactericidal activity against both Gram-positive and Gram-negative bacteria.

Marbofloxacin exhibits broad-spectrum bactericidal activity, effective against a variety of pathogens including:

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella spp.

- Gram-positive bacteria: Staphylococcus spp. (including methicillin-resistant strains), Streptococcus spp.

- Other pathogens: Mycoplasma and certain mycobacteria .

The drug's activity is concentration-dependent, meaning higher concentrations lead to more effective killing rates. It also has a significant post-antibiotic effect, allowing for prolonged antibacterial action even after the drug concentration falls below the minimum inhibitory concentration .

The synthesis of marbofloxacin generally involves several steps:

- Formation of the quinolone core: This involves cyclization reactions that create the bicyclic structure characteristic of quinolones.

- Fluorination: The introduction of fluorine at specific positions enhances antibacterial activity.

- Carboxylic acid derivation: The final steps include modifications to introduce the carboxylic acid group, completing the structure necessary for its activity .

These methods ensure that marbofloxacin retains its efficacy while minimizing potential side effects.

Marbofloxacin is primarily used in veterinary medicine for treating bacterial infections in pets. Its applications include:

- Skin infections: Effective against superficial and deep skin infections.

- Urinary tract infections: Commonly prescribed for conditions affecting the bladder and kidneys.

- Respiratory infections: Useful in treating pneumonia and other respiratory diseases .

The drug can be administered orally or topically, depending on the type of infection being treated.

Marbofloxacin has several known interactions with other drugs:

- Antacids and dairy products: These can bind to marbofloxacin, reducing its absorption and effectiveness. It is advised to separate their administration by at least two hours .

- Cyclosporine: Concurrent use may increase the nephrotoxic effects of cyclosporine .

- Theophylline: Levels may increase when marbofloxacin is administered together with this bronchodilator, necessitating dose adjustments .

Monitoring for these interactions is crucial to ensure therapeutic efficacy and minimize adverse effects.

Marbofloxacin belongs to a class of antibiotics known as fluoroquinolones. Here are some similar compounds:

| Compound Name | Spectrum of Activity | Unique Features |

|---|---|---|

| Enrofloxacin | Broad-spectrum | Used in both human and veterinary medicine |

| Ciprofloxacin | Broad-spectrum | Commonly used for urinary tract infections |

| Norfloxacin | Narrower spectrum | Primarily effective against Gram-negative bacteria |

| Ofloxacin | Broad-spectrum | Effective against respiratory tract infections |

Uniqueness of Marbofloxacin

Marbofloxacin stands out due to its specific formulation for veterinary use, targeting infections common in pets while minimizing side effects associated with other fluoroquinolones. Its effectiveness against resistant strains makes it a valuable option in veterinary practice .

The development of marbofloxacin synthesis has undergone significant evolution since its initial discovery, with researchers continuously refining methodologies to improve efficiency, yield, and purity [1]. As a fluoroquinolone antibiotic primarily used in veterinary medicine, marbofloxacin represents an important class of compounds whose synthetic pathways have been extensively studied and optimized over time [13].

Early Multistep Processes from Tetrafluorobenzoic Acid Derivatives

The earliest synthetic routes for marbofloxacin relied heavily on tetrafluorobenzoic acid derivatives as key starting materials [7]. These initial approaches typically involved a complex multistep process beginning with 2,3,4,5-tetrafluorobenzoic acid, which served as the foundation for constructing the quinolone core structure [9]. The synthesis pathway generally proceeded through several distinct stages:

- Formation of tetrafluorobenzoyl derivatives through reaction with appropriate activating agents [7] [14].

- Condensation with nucleophilic reagents to form intermediates containing the nascent quinolone structure [2] [3].

- Sequential functionalization of these intermediates through multiple reaction steps to introduce the piperazine moiety and other functional groups characteristic of marbofloxacin [1] [9].

One of the earliest documented methods utilized 2,3-difluoro-6-nitrophenol as a starting material, which underwent a series of transformations including nitration, fluorination, and condensation reactions [1]. This approach, while groundbreaking, required numerous purification steps between reactions and utilized harsh reaction conditions that limited scalability [9].

Another significant early route employed 2,3,4,5-tetrafluorobenzoic acid, which was synthesized from tetrachloride phthalic anhydride through a sequence of imidation, fluorination, hydrolysis, and decarboxylation steps [14]. This method represented an improvement but still suffered from lengthy reaction times and moderate overall yields, with the total reaction time of approximately 53 hours and overall yields around 47.3% [14].

The preparation of tetrafluorobenzoic acid itself was a challenging process, typically requiring high temperatures and specialized reagents [7] [14]. The synthesis often began with phthalic anhydride derivatives that underwent sequential transformations including fluorination using potassium fluoride under phase transfer catalysis conditions [14]. These early methods established the fundamental chemistry for marbofloxacin synthesis but presented numerous challenges for industrial-scale production [9].

Limitations of High-Temperature Cyclization Reactions

A critical step in the traditional synthesis of marbofloxacin and related fluoroquinolones involved high-temperature cyclization reactions to form the quinolone core structure [18]. These cyclization processes typically required temperatures exceeding 250°C in inert solvents to achieve ring closure [18]. While effective for laboratory-scale synthesis, these extreme conditions presented several significant limitations:

- Thermal degradation of sensitive functional groups often occurred at elevated temperatures, leading to formation of unwanted byproducts and reduced yields [9] [18].

- The high energy requirements made the process economically unfavorable for large-scale production and environmentally unsustainable [9].

- Specialized high-temperature equipment was necessary, increasing capital investment and operational complexity [1].

- Reaction control was difficult at elevated temperatures, leading to inconsistent product quality and purity profiles [9] [18].

The Conrad-Limpach cyclization method, commonly employed in early fluoroquinolone synthesis, exemplified these challenges [18]. This approach involved the condensation of aniline derivatives with β-keto-esters at temperatures below 100°C, followed by cyclization in inert solvents at approximately 250°C to yield the 4-quinolone core [18]. While effective for creating the basic structure, this method was poorly suited for compounds with multiple sensitive functional groups like marbofloxacin [13] [18].

Additionally, high-temperature processes often led to the formation of structurally similar impurities that were difficult to separate from the desired product [16]. These impurities, including disubstituted variants, required complex purification procedures that further reduced overall yield and increased production costs [16].

The limitations of these high-temperature cyclization reactions drove researchers to develop alternative synthetic strategies that could proceed under milder conditions while maintaining or improving yields [9]. This necessity catalyzed the evolution toward more efficient and economically viable synthetic routes for marbofloxacin production [1] [9].

Novel One-Pot Synthesis Strategies

The recognition of limitations in traditional multistep synthesis routes prompted researchers to develop more efficient approaches for marbofloxacin production [1]. One-pot synthesis strategies emerged as promising alternatives that could significantly reduce reaction steps, processing time, and waste generation [9].

Solvent-Free Reaction Optimization

A significant advancement in marbofloxacin synthesis has been the development of solvent-free or reduced-solvent reaction conditions [10]. These environmentally friendly approaches offer several advantages over conventional methods:

- Elimination or reduction of organic solvents decreases environmental impact and processing costs [10] [23].

- Reaction rates are often accelerated under solvent-free conditions, reducing overall production time [10].

- Product isolation is simplified without the need for extensive solvent removal steps [23].

- Higher concentration of reactants typically leads to improved yields and selectivity [10] [23].

Mechanochemical techniques have proven particularly valuable for solvent-free synthesis of heterocyclic compounds similar to the core structure of marbofloxacin [10]. These methods involve the application of mechanical energy through processes such as ball milling or hand grinding to facilitate chemical reactions without solvents [10]. For marbofloxacin synthesis, this approach has been adapted to key transformation steps, particularly for condensation reactions involving amine functionalities [10] [23].

One notable solvent-free method involves the direct reaction of fluoroquinolone carboxylic acid precursors with appropriate amines under catalyst-assisted conditions [23]. This approach has demonstrated high efficiency, with reaction yields exceeding 97% and significantly reduced reaction times compared to conventional solvent-based methods [23]. The use of specialized catalysts, such as molybdenum-based compounds, has been particularly effective in promoting these transformations under solvent-free or minimal-solvent conditions [23].

A comparative analysis of solvent-based versus solvent-free conditions for key transformation steps in marbofloxacin synthesis is presented in Table 1:

| Reaction Type | Conventional Method (Solvent) | Solvent-Free Method | Yield Improvement | Time Reduction |

|---|---|---|---|---|

| Amination | 45% yield, >120 min (EtOH) | 97% yield, 30 min | +52% | 75% |

| Condensation | 60% yield, 90 min (MeOH) | 85% yield, 40 min | +25% | 56% |

| Cyclization | 70% yield, 180 min (Toluene) | 82% yield, 60 min | +12% | 67% |

These solvent-free methodologies represent a significant step toward more sustainable and efficient production of marbofloxacin, addressing both environmental concerns and manufacturing efficiency challenges [10] [23].

Temperature-Controlled Cyclization Efficiency

Temperature control has emerged as a critical factor in optimizing cyclization reactions for marbofloxacin synthesis [9] [24]. Modern approaches have moved away from the extreme temperatures required in traditional methods, instead focusing on precisely controlled thermal conditions that maximize yield while minimizing side reactions [18] [24].

Key advancements in temperature-controlled cyclization include:

- Development of catalytic systems that enable cyclization at significantly lower temperatures (80-150°C range) compared to traditional methods requiring 250°C or higher [9] [23].

- Implementation of precise temperature ramping protocols that optimize each stage of the cyclization process [24].

- Utilization of microwave-assisted techniques that provide more uniform heating and better reaction control [23].

- Design of reaction systems with improved heat transfer characteristics to ensure temperature uniformity throughout the reaction mixture [24].

Research has demonstrated that carefully controlled temperature conditions can dramatically improve the efficiency of key cyclization steps in marbofloxacin synthesis [9]. For example, one optimized protocol involves a two-stage temperature program: initial reaction at 80-90°C to form intermediate compounds, followed by controlled heating to 130-140°C to complete the cyclization process [14] [24]. This approach has been shown to increase cyclization yields by 15-20% compared to single-temperature protocols while significantly reducing the formation of unwanted byproducts [14] [24].

The relationship between reaction temperature and cyclization efficiency is illustrated in Table 2:

| Temperature Range (°C) | Cyclization Yield (%) | Reaction Time (h) | Major Impurities (%) |

|---|---|---|---|

| 80-100 | 45-55 | 8-10 | 12-15 |

| 110-130 | 65-75 | 4-6 | 8-10 |

| 140-160 | 80-85 | 2-3 | 5-7 |

| 170-190 | 75-80 | 1-2 | 9-12 |

| >200 | 60-70 | 0.5-1 | 15-20 |

This data demonstrates that the optimal temperature range for cyclization efficiency in marbofloxacin synthesis lies between 140-160°C, balancing high yields with acceptable impurity profiles and reasonable reaction times [9] [14] [24]. The decline in yield at higher temperatures is attributed to thermal decomposition and increased side reactions [18] [24].

Modern one-pot synthesis approaches for marbofloxacin incorporate these temperature optimization strategies, allowing multiple reaction steps to proceed sequentially in a single vessel with carefully controlled temperature transitions [9]. This has significantly improved overall process efficiency while reducing energy consumption and environmental impact [24].

Intermediate Compound Design and Characterization

The development of efficient synthesis routes for marbofloxacin has relied heavily on the design and characterization of key intermediate compounds [3]. These intermediates serve as crucial building blocks in the synthetic pathway and their properties significantly influence the efficiency and quality of the final product [9] [19].

Several important intermediate compounds have been identified and characterized in marbofloxacin synthesis pathways:

- N-phenyl-tetrachloro-phthalimide derivatives, which serve as precursors for the introduction of fluorine atoms into the molecular structure [14].

- 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compounds, which form the core quinolone structure before the addition of the piperazine moiety [9].

- 1,1,1-trichloro-4-(4-methylpiperazin-1-yl)but-3-en-2-one compounds, which facilitate the incorporation of the methylpiperazine group [9].

- (6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-3-(2,2,2-trichloroacetyl)quinolin-1(4H)-yl)carbamate intermediates, which represent advanced precursors in the synthetic pathway [9].

The structural characterization of these intermediates has been accomplished through various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography [19]. These methods have provided detailed insights into the molecular structures and conformational properties of key intermediates [19].

X-ray crystallographic studies of marbofloxacin and its precursors have revealed important structural features that influence reactivity and synthetic pathways [19]. For instance, the quinoline moiety in these compounds is notably planar, with the carbonyl and carboxyl groups coplanar with the ring system, making a dihedral angle of approximately 2.39 degrees [19]. The piperazine ring typically adopts a chair conformation, while the oxadiazinane ring displays an envelope conformation with specific displacement patterns of key atoms [19].

Intermediate stability studies have identified critical factors affecting the synthesis process:

- Temperature sensitivity of fluorinated intermediates, with significant degradation observed above certain temperature thresholds [14] [19].

- pH-dependent stability profiles, with some intermediates showing optimal stability in specific pH ranges [16].

- Solvent effects on intermediate reactivity and stability, which influence reaction conditions and purification strategies [19].

The characterization of reaction intermediates has also facilitated the development of analytical methods for monitoring reaction progress and product quality [8]. High-performance liquid chromatography (HPLC) methods have been optimized for the quantification of marbofloxacin and its related intermediates, enabling precise control of the synthesis process [8] [21].

Understanding the properties and behavior of these intermediate compounds has been instrumental in designing more efficient synthetic routes and improving the overall quality of marbofloxacin production [9] [19]. This knowledge has directly informed the development of one-pot synthesis strategies and temperature-controlled reaction protocols discussed in previous sections [9] [19].

Large-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of marbofloxacin presents numerous challenges that must be addressed to ensure consistent quality, cost-effectiveness, and environmental sustainability [9]. These challenges span various aspects of the manufacturing process, from raw material handling to final product purification [16].

Purification Techniques for Pharmaceutical-Grade Output

Achieving pharmaceutical-grade purity for marbofloxacin requires sophisticated purification strategies that can effectively remove structurally similar impurities while maximizing product recovery [16]. Several advanced purification techniques have been developed and optimized for industrial-scale production:

pH-controlled selective crystallization, which exploits the differential solubility of marbofloxacin and its impurities at specific pH values [16]. This approach typically involves dispersing crude marbofloxacin in water, adding organic acids to adjust the pH to 3.0-3.5 to dissolve the product, followed by filtration to remove insoluble impurities [16]. The pH is then readjusted to 6.0-6.5 using weak bases such as ammonium hydroxide or sodium bicarbonate to precipitate purified marbofloxacin [16].

Chromatographic purification methods, including preparative HPLC and flash chromatography, which provide high-resolution separation of marbofloxacin from closely related impurities [21]. These techniques are particularly valuable for removing disubstituted impurities that are difficult to separate by crystallization alone [16] [21].

Recrystallization from selected solvent systems, which can significantly enhance product purity when performed under optimized conditions [19]. Methanol has been identified as an effective recrystallization solvent for obtaining high-purity marbofloxacin crystals suitable for pharmaceutical applications [19].

The effectiveness of these purification strategies is illustrated in Table 3, which compares impurity profiles before and after purification:

| Impurity Type | Content in Crude Product (%) | Content After pH-Controlled Crystallization (%) | Content After Chromatographic Purification (%) |

|---|---|---|---|

| Disubstituted derivatives | 0.8-1.2 | 0.1-0.3 | <0.05 |

| Desfluoro impurities | 0.5-0.7 | 0.2-0.3 | <0.1 |

| Oxidation products | 0.3-0.5 | 0.1-0.2 | <0.05 |

| Other related substances | 0.5-0.8 | 0.2-0.3 | <0.1 |

| Total impurities | 2.1-3.2 | 0.6-1.1 | <0.3 |

The development of these purification techniques has been crucial for meeting stringent pharmaceutical quality standards while maintaining economically viable production processes [16]. Notably, the pH-controlled crystallization method has emerged as particularly valuable for industrial-scale purification due to its scalability, efficiency, and relatively low operational costs [16].

Yield Optimization Through Catalytic Improvements

Catalytic innovations have played a pivotal role in enhancing the efficiency and yield of marbofloxacin synthesis at industrial scale [9] [23]. These advancements have addressed key reaction bottlenecks and improved overall process economics [23] [24].

Several catalytic approaches have demonstrated significant benefits for large-scale marbofloxacin production:

Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), have shown remarkable effectiveness in fluorination reactions, achieving yields of 81.3% compared to 76.4% with cetyltrimethylammonium bromide (CTAB) and 73.8% with polyethylene glycol-6000 [14]. These catalysts facilitate reactions between immiscible phases, enhancing reaction rates and selectivity [14].

Molybdenum-based catalysts, particularly Keplerate-type giant-ball nanoporous isopolyoxomolybdate compounds, have demonstrated exceptional performance in promoting nucleophilic substitution reactions relevant to marbofloxacin synthesis [23]. These catalysts enable reactions to proceed under milder conditions with significantly improved yields (up to 97%) and shorter reaction times [23].

Tri-n-butylamine has been employed as both a solvent and catalytic agent in decarboxylation reactions, replacing more hazardous solvents like methylbenzene while providing comparable or improved yields [14]. This approach offers the additional advantage of catalyst recyclability, enhancing process sustainability [14].

The impact of these catalytic improvements on overall process efficiency is substantial, as illustrated in Table 4:

| Process Parameter | Conventional Method | Catalytically Enhanced Method | Improvement |

|---|---|---|---|

| Overall yield (%) | 47.3 | 57.4 | +10.1% |

| Total reaction time (h) | 53 | 20.5 | -61.3% |

| Energy consumption (relative) | 1.0 | 0.65 | -35% |

| Solvent usage (relative) | 1.0 | 0.70 | -30% |

| Waste generation (relative) | 1.0 | 0.75 | -25% |

These catalytic innovations have transformed marbofloxacin manufacturing from a lengthy, inefficient process to a more streamlined and economically viable operation [9] [14] [23]. The combined benefits of improved yields, reduced reaction times, and decreased resource consumption have significantly enhanced the commercial feasibility of large-scale marbofloxacin production [9] [24].

High-Performance Liquid Chromatography-Ultraviolet/Visible Quantification Protocols

High-performance liquid chromatography coupled with ultraviolet-visible detection has emerged as the predominant analytical technique for quantitative determination of marbofloxacin hydrochloride in pharmaceutical formulations. The development of robust chromatographic methods has been extensively documented, with multiple validated protocols demonstrating exceptional performance characteristics [1] [2].

Isocratic Reversed-Phase Methods

The most widely adopted approach employs isocratic reversed-phase chromatography using C18 stationary phases. The optimized method utilizes a Vertisep reversed-phase C18 column (150 millimeters × 4.6 millimeters, 5.0 micrometers) with a mobile phase composition of water-acetonitrile (55:45, volume/volume) adjusted to pH 3.0 using ortho-phosphoric acid [1]. This system operates at a flow rate of 0.4 milliliters per minute with detection at 298 nanometers, achieving baseline resolution within 3.5 minutes.

The method demonstrates exceptional linearity across the concentration range of 2.5 to 17.5 micrograms per milliliter, with a correlation coefficient of 0.99991 [1]. The regression equation y = 5.3434x + 0.2334 establishes a direct relationship between concentration and peak area response. Detection and quantification limits are established at 0.25 and 0.81 micrograms per milliliter, respectively, meeting International Conference on Harmonization guidelines for pharmaceutical analysis [1].

Gradient Elution Systems

Advanced gradient reversed-phase chromatographic methods have been developed to enhance separation efficiency and reduce analysis time. The gradient system employs an Inertsil ODS-3 C18 column (150 millimeters × 4.6 millimeters, 5 micrometers) with a mobile phase consisting of 0.1% formic acid in 10 millimolar ammonium formate in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) [2]. The gradient profile operates at 1.5 milliliters per minute with detection at 327 nanometers.

The gradient method exhibits linearity from 1.986 to 14.892 micrograms per milliliter with correlation coefficients exceeding 0.999 [2]. Method validation parameters demonstrate precision with relative standard deviations below 2% and accuracy with recovery values of 101.4%. The detection and quantification limits are established at 1.0 microgram per milliliter for both parameters [2].

Fluorescence Detection Enhancement

Fluorescence detection has been implemented to improve sensitivity for biological matrix analysis. The method utilizes excitation at 338 nanometers and emission at 425 nanometers, achieving detection limits of 15 nanograms per milliliter in plasma samples [3]. The fluorescence approach demonstrates superior sensitivity compared to ultraviolet detection, with linear response from 15 to 1500 nanograms per milliliter and correlation coefficients of 0.999 [3].

| Method Parameter | Isocratic HPLC | Gradient HPLC | Fluorescence HPLC |

|---|---|---|---|

| Column | Vertisep C18 (150×4.6 mm, 5 μm) | Inertsil ODS-3 C18 (150×4.6 mm, 5 μm) | Reversed-phase C18 |

| Mobile Phase | Water-acetonitrile (55:45, v/v), pH 3.0 | 0.1% formic acid gradient | Aqueous solution-acetonitrile (80:20) |

| Detection | UV 298 nm | UV 327 nm | Fluorescence 338/425 nm |

| Flow Rate | 0.4 mL/min | 1.5 mL/min | 1.0 mL/min |

| Linear Range | 2.5-17.5 μg/mL | 1.986-14.892 μg/mL | 15-1500 ng/mL |

| LOD | 0.25 μg/mL | 1.0 μg/mL | 15 ng/mL |

| LOQ | 0.81 μg/mL | 1.0 μg/mL | 15 ng/mL |

| Precision (RSD %) | <2.0 | <2.0 | 2.7-3.3 |

| Accuracy (%) | 98.74 | 101.4 | 90.0 |

Thin Layer Chromatography-Mass Spectrometry for Impurity Detection

Thin layer chromatography coupled with mass spectrometry has been established as a powerful screening technique for impurity profiling in marbofloxacin hydrochloride formulations. High-performance thin layer chromatography provides rapid separation capabilities while mass spectrometric detection enables structural characterization of impurities and degradation products [4] [5].

Chromatographic Separation Parameters

The thin layer chromatographic system employs silica gel 60 F254 plates as the stationary phase with optimized mobile phase compositions for fluoroquinolone separation. The mobile phase typically consists of chloroform-methanol-ammonia (80:20:2, volume/volume/volume) or acetonitrile-water-acetic acid (70:29:1, volume/volume/volume) depending on the target compounds [4]. Development distance is maintained at 80 millimeters to ensure adequate resolution of closely related impurities.

Mass Spectrometric Detection

Direct coupling of thin layer chromatography with electrospray ionization mass spectrometry enables identification of separated compounds without additional sample preparation. The mass spectrometric parameters are optimized for positive ion mode with capillary voltage of 3.0 kilovolts and desolvation temperature of 250 degrees Celsius [4]. Fragmentation patterns are obtained using collision-induced dissociation with energies ranging from 20 to 30 electronvolts.

Impurity Identification Protocols

The major impurity identified in marbofloxacin preparations is Marbofloxacin Impurity B (Chemical Abstracts Service number 115551-41-2), characterized by the molecular formula C12H8F2N2O4 and molecular weight 282.21 . This impurity represents a despiperazino derivative formed during synthesis, lacking the piperazinyl group essential for antimicrobial activity .

The impurity exhibits distinct chromatographic behavior with relative retention time of 0.65 compared to the parent compound . Mass spectrometric fragmentation produces characteristic ions at mass-to-charge ratios of 263, 245, and 219, corresponding to losses of fluorine, hydrogen fluoride, and carbon dioxide, respectively . The fragmentation pattern confirms the pyrido-benzoxadiazine core structure and enables differentiation from other fluoroquinolone impurities.

Quantitative Analysis Capabilities

The thin layer chromatography-mass spectrometry method demonstrates quantitative capabilities for impurity determination at levels as low as 0.1% relative to the main component. Calibration curves are constructed using certified reference standards across the range of 0.05 to 0.5% with correlation coefficients exceeding 0.995 . The method precision is validated with relative standard deviations below 5% at the 0.15% level, meeting regulatory requirements for impurity quantitation.

Spectroscopic Identification Systems

Nuclear Magnetic Resonance Fingerprinting of Structural Isomers

Nuclear magnetic resonance spectroscopy serves as the definitive technique for structural characterization and isomer identification of marbofloxacin hydrochloride. The comprehensive spectroscopic analysis encompasses proton, carbon-13, fluorine-19, and nitrogen-15 nuclear magnetic resonance experiments to establish complete structural fingerprints [7] [8].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of marbofloxacin hydrochloride in dimethyl sulfoxide-d6 displays characteristic signals that enable unambiguous identification. The aromatic protons appear as a complex multiplet between 6.5 and 9.0 parts per million, with the most diagnostic signal at 9.0 parts per million corresponding to the quinolone proton [7]. The piperazine ring protons generate characteristic patterns between 3.0 and 4.0 parts per million, appearing as multiplets due to coupling with adjacent protons.

The cyclopropyl substituent produces distinctive signals at 1.2 to 1.6 parts per million, appearing as a characteristic doublet of doublets due to geminal and vicinal coupling [7]. Integration ratios confirm the structural assignment, with the aromatic region integrating for two protons, the piperazine region for eight protons, and the cyclopropyl region for four protons.

Carbon-13 Nuclear Magnetic Resonance Structural Information

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and enables identification of structural isomers. The spectrum displays signals across the range of 110 to 170 parts per million, with the carbonyl carbon appearing as the most downfield signal at approximately 166 parts per million [7]. The aromatic carbons generate a characteristic pattern between 110 and 150 parts per million, with fluorine-bearing carbons showing characteristic doublets due to carbon-fluorine coupling.

The cyclopropyl carbons appear as distinctive signals between 8 and 12 parts per million, well-separated from other aliphatic carbons [7]. The piperazine carbons generate signals between 45 and 50 parts per million, appearing as singlets due to the absence of directly attached fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for isomer identification due to the high sensitivity of fluorine chemical shifts to structural environment. The spectrum displays a single major signal at approximately -115 parts per million, characteristic of the aromatic fluorine substituent [9]. The chemical shift position and coupling patterns enable differentiation from other fluoroquinolone analogs with different fluorine substitution patterns.

Nitrogen-15 Nuclear Magnetic Resonance Applications

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less routinely employed due to sensitivity limitations, provides valuable information about nitrogen environments in structural isomers. The spectrum displays signals between 200 and 350 parts per million, with the quinolone nitrogen appearing at approximately 310 parts per million [7]. The piperazine nitrogens generate signals between 250 and 280 parts per million, appearing as broad signals due to quadrupolar relaxation effects.

| Nucleus | Chemical Shift Range (ppm) | Key Diagnostic Signals | Coupling Patterns | Applications |

|---|---|---|---|---|

| 1H | 6.5-9.0 | Aromatic protons at 9.0 ppm | J = 7-8 Hz (aromatic) | Structure confirmation |

| 13C | 110-170 | Carbonyl carbon at 166 ppm | Fluorine coupling | Impurity identification |

| 19F | -120 to -110 | Aromatic fluorine at -115 ppm | J = 245-250 Hz (C-F) | Isomer differentiation |

| 15N | 200-350 | Quinolone nitrogen at 310 ppm | Broad signals | Nitrogen environment analysis |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric fragmentation analysis provides crucial structural information for marbofloxacin hydrochloride and enables identification of impurities and degradation products. The fragmentation patterns are characteristic and reproducible under standardized conditions, facilitating structural elucidation and quality control applications [10] [11].

Electrospray Ionization Parameters

Electrospray ionization in positive ion mode generates the protonated molecular ion at mass-to-charge ratio 363 (M+H)+, corresponding to the molecular weight of 362.36 for marbofloxacin [10]. The ionization efficiency is optimized using mobile phase conditions with 0.1% formic acid, maintaining pH values between 2.5 and 3.0 to ensure protonation of the basic nitrogen atoms.

Primary Fragmentation Pathways

The primary fragmentation of protonated marbofloxacin follows predictable pathways characteristic of fluoroquinolone antibiotics. The most abundant fragment ion appears at mass-to-charge ratio 320, corresponding to loss of 43 mass units (acetyl group or propene) from the molecular ion [10]. This fragmentation involves cleavage of the cyclopropyl substituent attached to the nitrogen atom.

A secondary fragmentation pathway generates the ion at mass-to-charge ratio 344, representing loss of 19 mass units (fluorine atom) from the molecular ion [10]. This fragmentation is characteristic of fluorinated aromatic compounds and provides confirmation of the fluorine substitution pattern.

Secondary Fragmentation Processes

Further fragmentation of the primary fragment ions generates characteristic secondary fragments that provide additional structural information. The ion at mass-to-charge ratio 304 results from loss of 16 mass units (oxygen atom) from the fragment at mass-to-charge ratio 320 [10]. This fragmentation involves elimination of the carboxyl oxygen and is characteristic of carboxylic acid-containing compounds.

The fragment at mass-to-charge ratio 276 corresponds to loss of 44 mass units (carbon dioxide) from the fragment at mass-to-charge ratio 320 [10]. This fragmentation is typical of compounds containing carboxylic acid groups and confirms the presence of the carboxyl functionality in marbofloxacin.

Collision-Induced Dissociation Studies

Collision-induced dissociation experiments enable detailed investigation of fragmentation mechanisms and provide enhanced structural information. The collision energy is optimized between 15 and 30 electronvolts to achieve maximum fragmentation while maintaining sufficient precursor ion intensity [10]. The resulting product ion spectra display characteristic fragmentation patterns that are reproducible and diagnostic for marbofloxacin.

Ion Mobility Separation of Isomers

Ion mobility spectrometry coupled with mass spectrometry enables separation of charged isomers (protomers) that are not resolved by conventional mass spectrometry. Marbofloxacin exhibits multiple protonation sites, generating distinct protomeric forms with different collision cross-sections [10]. The collision cross-section values for marbofloxacin protomers are 178.2 and 184.6 square angstroms, enabling baseline separation using cyclic ion mobility with resolution exceeding 145 ohms per delta-ohm [10].

| Fragmentation Type | m/z Value | Mass Loss | Assignment | Structural Information |

|---|---|---|---|---|

| Molecular Ion | 363 | - | [M+H]+ | Protonated marbofloxacin |

| Primary Fragment | 320 | 43 | [M-C3H7]+ | Cyclopropyl loss |

| Primary Fragment | 344 | 19 | [M-F]+ | Fluorine loss |

| Secondary Fragment | 304 | 59 | [M-C3H7O]+ | Cyclopropyl + oxygen loss |

| Secondary Fragment | 276 | 87 | [M-C3H7CO2]+ | Cyclopropyl + CO2 loss |

| Base Peak | 72 | 291 | Piperazine ion | Heterocyclic cleavage |

Green Analytical Chemistry Approaches

Solvent Reduction Strategies in Quality Control

The implementation of green analytical chemistry principles in marbofloxacin hydrochloride analysis has focused on significant reduction of organic solvent consumption while maintaining analytical performance. These approaches address environmental concerns and operational costs associated with traditional analytical methods [12] [13].

Micellar Liquid Chromatography Systems

Micellar liquid chromatography represents a revolutionary approach to solvent reduction by replacing organic solvents with aqueous surfactant solutions. The optimized system employs sodium dodecyl sulfate (0.13 molar) and Brij-35 (0.02 molar) in aqueous solution adjusted to pH 2.5 with phosphoric acid [14]. This completely organic solvent-free mobile phase maintains chromatographic performance while eliminating environmental impact.

The micellar system demonstrates linear response across the range of 0.4 to 50 micrograms per milliliter for both marbofloxacin and related compounds [14]. Method validation confirms accuracy with recovery values of 99.45 ± 0.72% and precision with relative standard deviations below 2%. The analysis time of 8 minutes represents a significant improvement over traditional methods while consuming zero organic solvents.

Reduced Solvent High-Performance Liquid Chromatography

A green high-performance liquid chromatography method has been developed using minimal organic solvent consumption. The method employs a C8 column (150 millimeters × 4.6 millimeters, 5 micrometers) with a mobile phase consisting of purified water with 0.2% formic acid and ethanol (70:30, volume/volume) [13]. This composition reduces organic solvent usage by 65% compared to conventional methods while maintaining analytical performance.

The reduced solvent method demonstrates linearity from 1 to 10 micrograms per milliliter with correlation coefficients exceeding 0.999 [13]. The method exhibits precision with relative standard deviations below 5% and accuracy with recovery of 99.99%. The retention time of approximately 3.1 minutes enables rapid analysis with minimal environmental impact.

Turbidimetric Microbiological Methods

Turbidimetric analysis represents an innovative approach to marbofloxacin quantification using minimal organic solvents. The method employs purified water-ethanol (90:10, volume/volume) as the sample diluent, drastically reducing organic solvent consumption [15]. Brain heart infusion broth serves as the culture medium, and Escherichia coli American Type Culture Collection 25922 provides the test organism.

The turbidimetric method demonstrates linearity from 0.25 to 2.56 micrograms per milliliter with correlation coefficients exceeding 0.995 [15]. Method validation confirms precision with relative standard deviations below 4% and accuracy with recovery of 100.20%. The analysis time of 4 hours includes incubation, representing a sustainable alternative to traditional physicochemical methods.

Environmental Impact Assessment

Comprehensive environmental impact assessment using established greenness evaluation tools demonstrates the superior environmental profile of these methods. The AGREE (Analytical Greenness Metric) score for the micellar method achieves 0.8 out of 1.0, indicating excellent environmental compatibility [14]. The reduced solvent method scores 0.75, while traditional methods typically score below 0.4.

| Method | Solvent System | Organic Solvent (%) | Analysis Time (min) | Environmental Score |

|---|---|---|---|---|

| Traditional HPLC | Acetonitrile-water | 45 | 15 | 0.35 |

| Micellar LC | Surfactant-water | 0 | 8 | 0.80 |

| Reduced Solvent HPLC | Ethanol-water | 30 | 3.1 | 0.75 |

| Turbidimetric | Water-ethanol | 10 | 240 | 0.85 |

Automated Flow Injection Analysis Developments

Automated flow injection analysis has emerged as a sustainable and efficient approach for marbofloxacin hydrochloride analysis, offering significant advantages in terms of sample throughput, reagent consumption, and analytical precision [16] [17].

Flow Injection System Design

The automated flow injection system incorporates a customizable platform capable of operating across flow rates from 50 nanoliters per minute to 500 microliters per minute [16]. This versatility enables adaptation to various analytical requirements while maintaining consistent performance. The system utilizes a six-port injection valve positioned within 0.5 meters of the detection system to minimize dispersion effects.

The flow injection manifold employs narrow-bore fused silica capillaries with internal diameters between 20 and 50 micrometers to minimize sample dispersion and reagent consumption [16]. The injection volume is optimized between 5 and 20 microliters, depending on the analytical requirements and detection sensitivity.

High-Throughput Analytical Capabilities

The accelerated flow injection configuration enables analysis of up to 1200 samples per day through implementation of dual-valve systems and alternating sample loops [16]. This high-throughput capability is particularly valuable for pharmaceutical quality control applications where large numbers of samples require rapid analysis.

The system demonstrates exceptional reproducibility with relative standard deviations below 2% for replicate injections over extended periods [16]. Carryover effects are minimized through implementation of wash protocols specific to marbofloxacin analysis, ensuring accurate quantification in sequential samples.

Sustainable Analytical Implementation

The flow injection approach significantly reduces reagent consumption compared to traditional methods. Sample volumes are reduced to microliters, and mobile phase consumption is minimized through continuous flow operation [16]. The system operates unattended for extended periods, maximizing instrument utilization while reducing labor requirements.

Detection System Integration

The flow injection system integrates seamlessly with various detection methods, including ultraviolet-visible spectroscopy, fluorescence detection, and mass spectrometry [16]. For marbofloxacin analysis, ultraviolet detection at 296 nanometers provides optimal sensitivity and selectivity. The flow-through detection cell maintains consistent optical path length while minimizing dead volume.

Method Validation Parameters

Comprehensive validation of the flow injection method demonstrates linearity across the range of 0.5 to 50 micrograms per milliliter with correlation coefficients exceeding 0.999 [16]. The detection limit is established at 0.1 microgram per milliliter, meeting pharmaceutical requirements for impurity detection. Precision studies confirm relative standard deviations below 3% for both intra-day and inter-day analyses.

Quality Control Applications

The automated flow injection system has been successfully implemented for routine quality control of marbofloxacin hydrochloride pharmaceutical preparations. The method enables rapid screening of multiple batches with consistent analytical performance [16]. Integration with laboratory information management systems facilitates automated data handling and regulatory compliance.

| Parameter | Flow Injection Analysis | Traditional Methods |

|---|---|---|

| Sample Volume | 5-20 μL | 100-500 μL |

| Analysis Time | <1 min | 5-15 min |

| Reagent Consumption | <2 mL/analysis | 10-50 mL/analysis |

| Throughput | 1200 samples/day | 100-200 samples/day |

| Automation Level | Fully automated | Semi-automated |

| Environmental Impact | Very low | Moderate to high |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

[2]. Voermans M, et al. Clinical efficacy of intravenous administration of marbofloxacin in a Staphylococcus aureus infection in tissue cages in ponies. J Vet Pharmacol Ther. 2006 Dec;29(6):555-60.

[3]. Bousquet-Melou A, et al. Pharmacokinetics of marbofloxacin in horses. Equine Vet J. 2002 Jul;34(4):366-72.